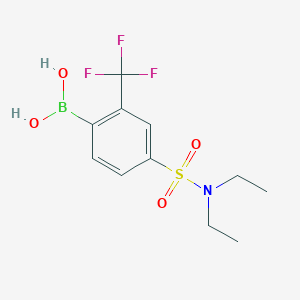
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group, a trifluoromethyl group, and a diethylsulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The starting material, 2-trifluoromethylphenylboronic acid, is synthesized through the borylation of 2-trifluoromethylphenyl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.
Bases: Triethylamine for nucleophilic substitution reactions.
Major Products
Phenyl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the compound’s reactivity and stability, while the diethylsulfamoyl group can participate in various nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar structure but with dimethylsulfamoyl group instead of diethylsulfamoyl.
2-Trifluoromethylphenylboronic acid: Lacks the diethylsulfamoyl group.
Phenylboronic acid: Lacks both the trifluoromethyl and diethylsulfamoyl groups.
Uniqueness
4-(N,N-Diethylsulfamoyl)-2-trifluoromethylphenylboronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances its electron-withdrawing properties, while the diethylsulfamoyl group provides steric hindrance and potential for further functionalization .
Properties
Molecular Formula |
C11H15BF3NO4S |
|---|---|
Molecular Weight |
325.12 g/mol |
IUPAC Name |
[4-(diethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BF3NO4S/c1-3-16(4-2)21(19,20)8-5-6-10(12(17)18)9(7-8)11(13,14)15/h5-7,17-18H,3-4H2,1-2H3 |
InChI Key |
MKOTXEGQVGUGSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)
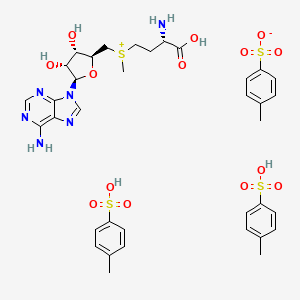
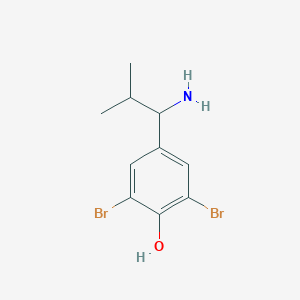
![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

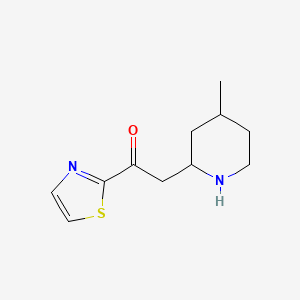
![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
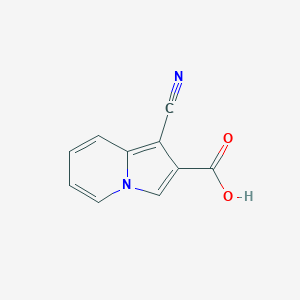
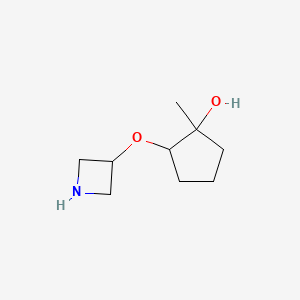
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
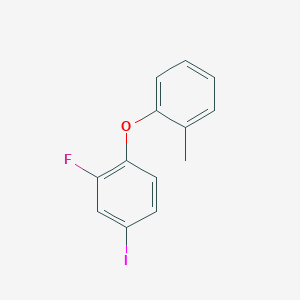
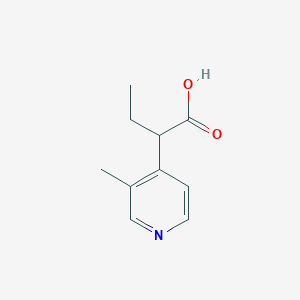
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13084936.png)
